molecular formula C13H15BrCl2N2O B6195358 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride CAS No. 2680543-07-9

1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride

Cat. No.: B6195358
CAS No.: 2680543-07-9
M. Wt: 366.1
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Description

1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a chemical compound that features a brominated aromatic ring and a pyridine moiety

Preparation Methods

The synthesis of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.

    Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form 5-bromo-2-[(pyridin-2-yl)methoxy]benzaldehyde.

    Reduction: The intermediate 5-bromo-2-[(pyridin-2-yl)methoxy]benzaldehyde is then reduced using a reducing agent like sodium borohydride to yield 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanol.

    Amination: The final step involves the conversion of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanol to 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine through an amination reaction using ammonia or an amine source.

    Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Scientific Research Applications

1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties for industrial applications.

    Biological Studies: The compound is studied for its biological activity and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-bromo-2-(pyridin-2-yl)phenol and 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}ethanamine share structural similarities.

    Uniqueness: The presence of the methanamine group and the dihydrochloride salt form distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

2680543-07-9

Molecular Formula

C13H15BrCl2N2O

Molecular Weight

366.1

Purity

95

Origin of Product

United States

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